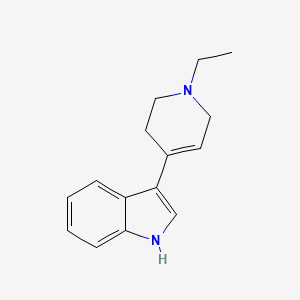

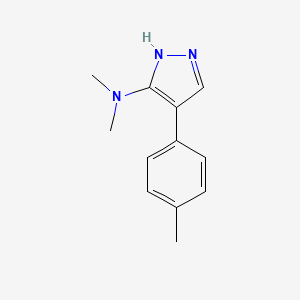

3-(1-ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

説明

3-(1-ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, also known as A-796260, is a synthetic compound that belongs to the indole class of compounds. It has been extensively studied for its potential applications in the field of neuroscience and pain management. The compound has shown promising results in preclinical studies, and its mechanism of action and physiological effects have been extensively investigated.

科学的研究の応用

1. As a High Affinity Human 5-HT(1B/1D) Ligand

A study by Egle et al. (2004) explored a series of 3-(2-pyrrolidin-1-ylethyl)-5-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives. These compounds were identified as high affinity human 5-HT(1B/1D) ligands, indicating potential applications in neurological and psychiatric research (Egle et al., 2004).

2. Potential 5-HT6 Receptor Agonists

Mattsson et al. (2005) synthesized a series of 2-alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles. These compounds were evaluated for their activity as 5-HT6 receptor agonists, with one showing potent activity in this regard. This research opens avenues for further exploration in neurotransmitter receptor interactions (Mattsson et al., 2005).

3. Exploration of Antiallergic Properties

Menciu et al. (1999) developed a series of N-(pyridin-4-yl)-(indol-3-yl)alkylamides to investigate their potential as antiallergic agents. The study involved varying indole substituents and alkanoic chain lengths to enhance antiallergic potency, revealing significant findings in the context of allergic response modulation (Menciu et al., 1999).

4. Synthetic Applications in Organic Chemistry

Medion-Simon and Pindur (1991) reported the synthesis of amino-functionalized 3-vinyl-1H-indoles and tetrahydropyridin-4-yl analogues. Their research provided insights into the reactivity and potential applications of these compounds in organic synthesis, contributing to the development of new synthetic methodologies (Medion-Simon & Pindur, 1991).

5. Potent and Selective 5-HT6 Receptor Antagonists

A study by Cole et al. (2005) designed and synthesized N(1)-arylsulfonyl-3-(1,2,3,6-tetrahydropyridin-4-yl)indole derivatives, which were found to have high affinity for the 5-HT(6) receptor. This research is significant in exploring the potential of these compounds as selective 5-HT6 receptor antagonists (Cole et al., 2005).

特性

IUPAC Name |

3-(1-ethyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2/c1-2-17-9-7-12(8-10-17)14-11-16-15-6-4-3-5-13(14)15/h3-7,11,16H,2,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUPFODUFUNPAOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(=CC1)C2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

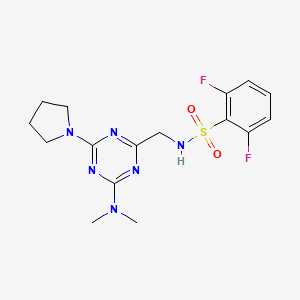

![4-fluoro-N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]benzamide](/img/structure/B2535187.png)

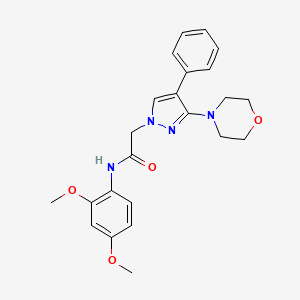

![2-((8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-1-(4-fluorophenyl)ethanone](/img/structure/B2535194.png)

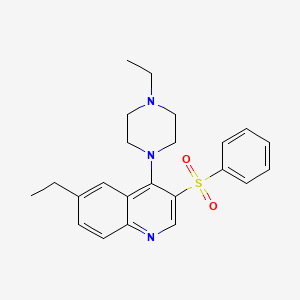

![1-[2-(2-Fluoro-6-methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2535195.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B2535199.png)

![N-(4-chlorophenyl)-5-methyl-7-(pyridin-3-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2535205.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2535206.png)